(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one
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Overview
Description
(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one is a useful research compound. Its molecular formula is C16H14ClNO2 and its molecular weight is 287.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound 4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one has been involved in various synthetic pathways, serving as a versatile synthon. Notably, similar compounds have been used to synthesize a range of heterocycles and pyridine derivatives, demonstrating the compound's utility in creating structurally diverse molecules. For instance, Mahata et al. (2003) highlighted the use of a related compound as a three-carbon synthon for synthesizing various heterocycles with masked or unmasked aldehyde functionality (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Molecular Structure and Docking Studies
The compound's molecular structure has been a subject of computational studies, including molecular docking and quantum chemical calculations. Viji et al. (2020) conducted a detailed study on a similar compound, examining its molecular structure, vibrational spectra, and molecular parameters through DFT calculations. They also explored the intramolecular charge transfer, molecular electrostatic potential, and biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Crystal Structure Analysis
Extensive work has been done on analyzing the crystal structures of compounds structurally related to 4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one. Studies by Ma et al. (2018) and others have provided detailed crystallographic data, highlighting the importance of understanding the molecular and crystal structures for further applications of these compounds (Ma, Chen, Fan, Jia, & Zhang, 2018).
Spectroscopic Characterization and Analytical Methods
Spectrophotometric and Chromatographic Analysis
Spectrophotometric and chromatographic methods have been developed for compounds similar to 4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one, providing insights into their purity, stability, and decomposition kinetics. For instance, Muszalska et al. (2003) established a spectrophotometric analysis and HPLC method for a related compound, offering a foundation for the quantitative analysis and purity evaluation of such compounds (Muszalska, Sadowska, & Szkatuła, 2003).
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through carbon–carbon bond formation.
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . .
Properties
IUPAC Name |
(E)-4-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-12(19)2-3-13-4-7-15(8-5-13)20-11-14-6-9-16(17)18-10-14/h2-10H,11H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHBDQRMPPIRN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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